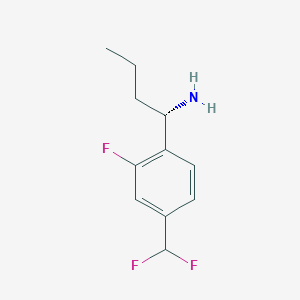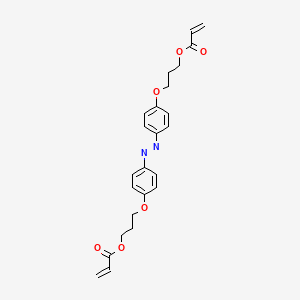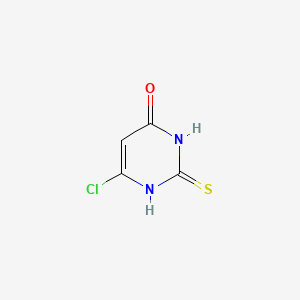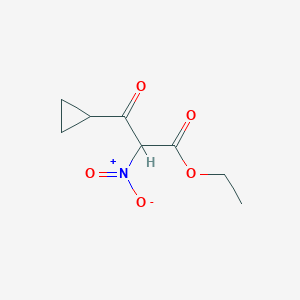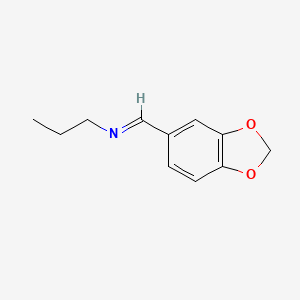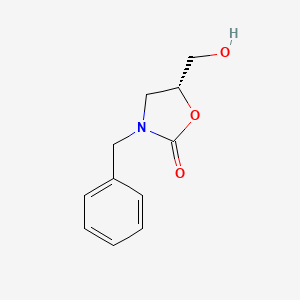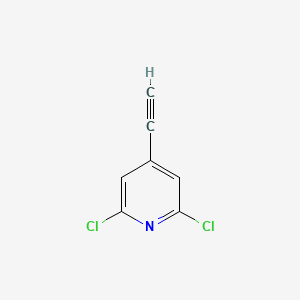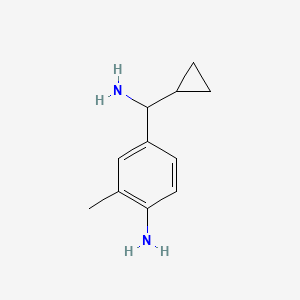
4-(Amino(cyclopropyl)methyl)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Amino(cyclopropyl)methyl)-2-methylaniline is an organic compound that features a cyclopropyl group attached to an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Amino(cyclopropyl)methyl)-2-methylaniline typically involves the introduction of the cyclopropyl group to the aniline derivative. One common method is through the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production.
化学反応の分析
Types of Reactions
4-(Amino(cyclopropyl)methyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
4-(Amino(cyclopropyl)methyl)-2-methylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and in the development of new materials.
Biology: It may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications and its role in drug development.
Industry: The compound can be used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-(Amino(cyclopropyl)methyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Amino(cyclopropyl)methyl)-2-methylaniline include other cyclopropyl-substituted aniline derivatives and related aromatic amines.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropyl group and the methyl substitution on the aniline ring. These structural characteristics may confer unique chemical and biological properties, distinguishing it from other similar compounds .
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
4-[amino(cyclopropyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11H,2-3,12-13H2,1H3 |
InChIキー |
IEJXIJTXUOOHSD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C2CC2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



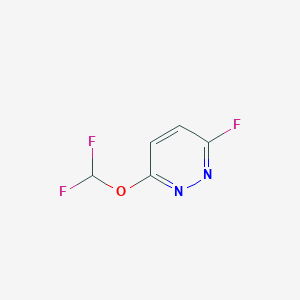
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)

